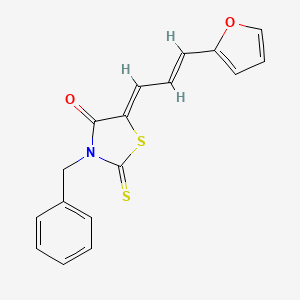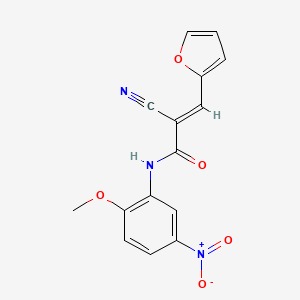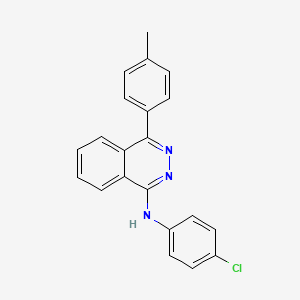![molecular formula C22H17ClN6O4S B11650916 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a benzimidazole moiety, and a benzenesulfonamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is formed by reacting o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzimidazole moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce the quinoxaline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. It could be explored for its activity against various biological targets, including kinases and other enzymes.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in drug discovery for conditions such as cancer, infections, and inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes by binding to active sites or allosteric sites, thereby modulating their activity. The quinoxaline and benzimidazole moieties could facilitate binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide: shares similarities with other quinoxaline and benzimidazole derivatives.
Quinoxaline Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: These are widely studied for their antiviral, antifungal, and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H17ClN6O4S |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-chloro-N-[6-methoxy-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17ClN6O4S/c1-33-14-5-9-16-19(11-14)26-20(24-13-4-8-17-18(10-13)28-22(30)27-17)21(25-16)29-34(31,32)15-6-2-12(23)3-7-15/h2-11H,1H3,(H,24,26)(H,25,29)(H2,27,28,30) |
InChI Key |
ALCNWTRKTRBURS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)NC(=O)N4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B11650837.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650847.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B11650855.png)
![(6Z)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650864.png)


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)
![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)


![(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11650908.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650926.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
